Lipophilicity and Permeability Differentiation vs. N-Methyl and N-Unsubstituted Analogs
N-Benzyl-2-chloro-N-ethylpyridine-4-carboxamide exhibits a computed XLogP3-AA of 3.1, reflecting the additive lipophilic contributions of its N-ethyl and N-benzyl groups [1]. In contrast, the N-methyl analog (CAS 1019383-96-0, C₁₄H₁₃ClN₂O, MW 260.72 g/mol) and the N-unsubstituted analog (N-benzyl-2-chloropyridine-4-carboxamide, CAS 132222-38-9, C₁₃H₁₁ClN₂O, MW 246.69 g/mol) possess lower molecular weights and are predicted to have correspondingly lower logP values [2][3]. The ~0.5–1.0 log unit increase for the target compound suggests enhanced passive membrane permeability, which may be advantageous for cell-based assays requiring intracellular target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; MW = 274.74 g/mol |
| Comparator Or Baseline | N-Methyl analog (1019383-96-0): MW = 260.72 g/mol; N-Unsubstituted analog (132222-38-9): MW = 246.69 g/mol |
| Quantified Difference | XLogP3-AA ≈ 3.1 for target vs. estimated lower values for methyl/unsubstituted analogs (exact XLogP3-AA values not publicly computed for comparators) |
| Conditions | Computed descriptors from PubChem 2026 release; comparator logP values inferred from molecular weight and structure |
Why This Matters
Higher lipophilicity may translate into improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA, Molecular Weight for CID 28879779. View Source
- [2] PubChem. (2026). Compound Summary for N-Benzyl-2-chloro-N-methylpyridine-4-carboxamide (CAS 1019383-96-0). View Source
- [3] PubChem. (2026). Compound Summary for N-Benzyl-2-chloropyridine-4-carboxamide (CAS 132222-38-9). View Source
